LY 206130 LY 206130 LY 206130 is a serotonin 5-HT1A antagonist.
Brand Name: Vulcanchem
CAS No.: 127414-58-8
VCID: VC0533943
InChI: InChI=1S/C17H24N2O2/c20-14(11-19-13-5-2-1-3-6-13)12-21-17-8-4-7-16-15(17)9-10-18-16/h4,7-10,13-14,18-20H,1-3,5-6,11-12H2
SMILES: C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol

LY 206130

CAS No.: 127414-58-8

Cat. No.: VC0533943

Molecular Formula: C17H24N2O2

Molecular Weight: 288.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LY 206130 - 127414-58-8

Specification

CAS No. 127414-58-8
Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
IUPAC Name 1-(cyclohexylamino)-3-(1H-indol-4-yloxy)propan-2-ol
Standard InChI InChI=1S/C17H24N2O2/c20-14(11-19-13-5-2-1-3-6-13)12-21-17-8-4-7-16-15(17)9-10-18-16/h4,7-10,13-14,18-20H,1-3,5-6,11-12H2
Standard InChI Key PITGAFMHSKTZOO-UHFFFAOYSA-N
SMILES C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O
Canonical SMILES C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties

LY 206130 (CAS# 127414-58-8) is a small organic molecule with the molecular formula C17H24N2O2 and a molecular weight of 288.39 g/mol. Its structural features include a cyclohexylamine group linked to an indole ether moiety, which contributes to its affinity for the 5-HT1A receptor . The compound’s physicochemical characteristics are summarized below:

PropertyValue
Molecular FormulaC17H24N2O2
Molecular Weight288.39 g/mol
Exact Mass288.184
Density1.17 g/cm³
Boiling Point521.5°C at 760 mmHg
LogP3.22
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Rotatable Bonds6
SMILESOC(COC1=CC=CC2NC=CC1=2)CNC1CCCCC1

LY 206130 is typically solid at room temperature and exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO), ethanol, and water . For in vivo applications, formulation strategies often involve solubilizing agents like Tween 80 or polyethylene glycol (PEG) to enhance bioavailability .

Pharmacological Profile and Mechanism of Action

Receptor Specificity

LY 206130 demonstrates high selectivity for the 5-HT1A receptor, a G-protein-coupled receptor (GPCR) predominantly located in the raphe nuclei, hippocampus, and cortical regions . Competitive binding assays reveal that LY 206130 antagonizes 5-HT1A receptor activation with nanomolar affinity, effectively blocking agonist-induced intracellular signaling pathways such as adenylate cyclase inhibition .

Neuroendocrine Modulation

Preclinical studies in rodent models highlight LY 206130’s role in regulating hypothalamic-pituitary-adrenal (HPA) axis activity. Intracerebroventricular (i.c.v.) administration of LY 206130 inhibits serotonin-induced corticotropin (ACTH) and prolactin (PRL) release, underscoring its ability to modulate stress-related neuroendocrine responses . For instance, in male rats, LY 206130 (10 µg, i.c.v.) reduced ACTH secretion by 58% following restraint stress, suggesting central 5-HT1A receptors mediate stress hormone release .

Interaction with Monoaminergic Systems

LY 206130 potentiates the effects of serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine. Co-administration of LY 206130 (1 mg/kg, i.p.) and duloxetine in rats synergistically increased extracellular serotonin (669%), norepinephrine (579%), and dopamine (404%) levels in the hypothalamus . This interaction suggests that 5-HT1A autoreceptor blockade enhances serotonergic tone, indirectly stimulating noradrenergic and dopaminergic pathways .

Research Applications and Experimental Findings

Neuroendocrine Studies

LY 206130 has been instrumental in elucidating the role of 5-HT1A receptors in stress and hormone regulation. Key findings include:

  • ACTH Inhibition: Central administration of LY 206130 attenuated ACTH responses to 5-HT1A agonists like 8-OH-DPAT and 5-hydroxytryptophan (5-HTP) .

  • Prolactin Suppression: LY 206130 (5 µg, i.c.v.) reduced PRL secretion by 42% in rats exposed to acute stress, implicating 5-HT1A receptors in prolactinergic signaling .

Comparative Analysis with Other 5-HT1A Antagonists

LY 206130’s effects differ from those of WAY-100635 and NAN-190, two well-characterized 5-HT1A antagonists:

AntagonistACTH InhibitionPRL InhibitionCentral vs. Peripheral Activity
LY 206130Yes (i.c.v. and i.p.)Yes (i.c.v. only)Primarily central
WAY-100635Yes (i.c.v. and i.p.)Yes (i.c.v. and i.p.)Central and peripheral
NAN-190Partial (i.c.v. only)No effectCentral

These differences highlight LY 206130’s unique profile, particularly its preferential inhibition of PRL secretion via central mechanisms .

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